molecular formula C7H10ClN3O B1473331 2-(Azetidin-3-yloxy)pyrazine hydrochloride CAS No. 1430841-44-3

2-(Azetidin-3-yloxy)pyrazine hydrochloride

Cat. No.: B1473331
CAS No.: 1430841-44-3
M. Wt: 187.63 g/mol
InChI Key: FJIBRAJVOGMBJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-3-yloxy)pyrazine hydrochloride is a compound that features a pyrazine ring and an azetidine ring. This compound is known for its stability and ease of synthesis, making it a valuable substance in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-3-yloxy)pyrazine hydrochloride typically involves the reaction of azetidine with pyrazine derivatives under specific conditions. Various reaction conditions such as the use of potassium carbonate (K₂CO₃) in N-methyl-2-pyrrolidone (NMP), sodium hydride (NaH) in dimethylformamide (DMF), and lithium hexamethyldisilazide (LHMDS) in DMF have been explored for the cyclization processes .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Azetidin-3-yloxy)pyrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H₂O₂, KMnO₄

    Reduction: LiAlH₄, NaBH₄

    Substitution: Halogens, nucleophiles

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(Azetidin-3-yloxy)pyrazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)pyrazine hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry. The pyrazine ring contributes to the compound’s stability and reactivity, enabling it to interact with biological molecules and potentially modulate biological pathways .

Comparison with Similar Compounds

    Azetidine: A four-membered nitrogen-containing ring known for its ring strain and reactivity.

    Pyrazine: A six-membered ring containing two nitrogen atoms, known for its stability and aromaticity.

Comparison: 2-(Azetidin-3-yloxy)pyrazine hydrochloride combines the unique properties of both azetidine and pyrazine, resulting in a compound that is both stable and highly reactive. This combination makes it distinct from other similar compounds, offering a balance of stability and reactivity that is valuable in various applications .

Properties

IUPAC Name

2-(azetidin-3-yloxy)pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c1-2-10-7(5-8-1)11-6-3-9-4-6;/h1-2,5-6,9H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIBRAJVOGMBJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=NC=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Azetidin-3-yloxy)pyrazine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Azetidin-3-yloxy)pyrazine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(Azetidin-3-yloxy)pyrazine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(Azetidin-3-yloxy)pyrazine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(Azetidin-3-yloxy)pyrazine hydrochloride
Reactant of Route 6
2-(Azetidin-3-yloxy)pyrazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.